molecular formula C8H7ClN4 B13487522 3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine

3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine

Cat. No.: B13487522
M. Wt: 194.62 g/mol
InChI Key: CJOJMDZLHPUABW-UHFFFAOYSA-N
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Description

3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and imidazole substituents on the pyridazine ring makes it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridazine with 1-methylimidazole under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The imidazole ring can participate in redox reactions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-6-(1-methyl-1H-imidazol-2-yl)pyridazine.

Mechanism of Action

The mechanism of action of 3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity . The chlorine substituent can also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both a chlorine atom and an imidazole ring on the pyridazine core

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-6-(1-methylimidazol-2-yl)pyridazine

InChI

InChI=1S/C8H7ClN4/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3

InChI Key

CJOJMDZLHPUABW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NN=C(C=C2)Cl

Origin of Product

United States

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